molecular formula C21H23NO2 B6026607 Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone

Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone

Cat. No.: B6026607
M. Wt: 321.4 g/mol
InChI Key: DVNRWJUOAOCUGF-UHFFFAOYSA-N
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Description

Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone is a complex organic compound that features a cyclobutyl group, a naphthalene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and naphthalene intermediates. These intermediates are then coupled using a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone: Unique due to its specific combination of functional groups and structural features.

    Cyclobutyl-[3-(benzoyl)piperidin-1-yl]methanone: Similar structure but with a benzoyl group instead of a naphthalene moiety.

    Cyclobutyl-[3-(phenylcarbonyl)piperidin-1-yl]methanone: Similar structure but with a phenylcarbonyl group instead of a naphthalene moiety.

Uniqueness

This compound is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclobutyl-[3-(naphthalene-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-20(19-12-4-7-15-6-1-2-11-18(15)19)17-10-5-13-22(14-17)21(24)16-8-3-9-16/h1-2,4,6-7,11-12,16-17H,3,5,8-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNRWJUOAOCUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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